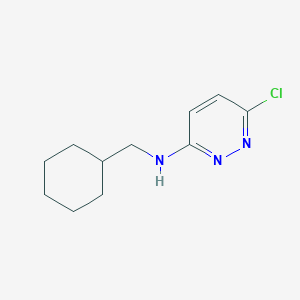

6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine

Description

Introduction and Historical Context

Pyridazine Scaffolds in Modern Medicinal Chemistry

Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms (C₄H₄N₂), has evolved from a niche heterocycle to a cornerstone of rational drug design. Its isosteric relationship with pyrimidine and pyrazine enables unique electronic and steric interactions with biological targets. The pyridazin-3(2H)-one variant, in particular, has demonstrated versatility in pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities. The scaffold’s planar structure facilitates π-π stacking interactions with enzyme active sites, while its nitrogen atoms enable hydrogen bonding—a dual mechanism critical for target engagement.

The incorporation of substituents at the 3- and 6-positions of the pyridazine ring has been a focal point for optimizing pharmacokinetic properties. For instance, the 6-chloro substitution in derivatives like 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine enhances electrophilicity, potentially improving binding affinity to hydrophobic pockets in target proteins.

Evolution of 6-Substituted Pyridazin-3-amine Derivatives

Early synthetic efforts in the mid-20th century focused on 6-alkoxy and 6-aryloxy pyridazin-3-amines, driven by their utility as intermediates for sulfonamide antibiotics. The displacement of chlorine at the 6-position using sodium alkoxides or aryloxides under thermal conditions (50–200°C) became a standard protocol. Modern advancements have expanded the substituent repertoire to include halogens, alkyl groups, and heterocycles, with 6-chloro derivatives emerging as stable precursors for cross-coupling reactions.

A landmark study demonstrated that 6-substituents significantly modulate the compound’s electronic profile. Chlorine’s electron-withdrawing effect at C6 increases the reactivity of the C3 amine, enabling selective functionalization—a property exploited in the synthesis of this compound.

Emergence of Cyclohexylmethyl-Substituted Analogues

The cyclohexylmethyl group, a bicyclic aliphatic moiety, has been strategically employed to enhance lipid solubility and blood-brain barrier permeability in drug candidates. Its incorporation into pyridazin-3-amines arose from SAR studies highlighting the importance of bulky substituents in mitigating cytochrome P450-mediated metabolism.

Comparative analyses of N-alkyl vs. N-cyclohexylmethyl derivatives revealed that the latter confers superior metabolic stability. For example, cyclohexyl-[6-(2-methoxy-phenyl)-pyridazin-3-yl]-amine exhibited a 3-fold increase in plasma half-life compared to its n-hexyl counterpart in preclinical models. This finding catalyzed the development of this compound, where the chloro group at C6 and the cyclohexylmethyl group at N3 synergistically optimize physicochemical properties.

Research Paradigms for this compound

The molecular architecture of this compound (C₁₁H₁₆ClN₃, MW 225.72 g/mol) combines a halogenated heterocycle with a conformationally flexible amine side chain. Key research themes include:

- Synthetic Optimization : The compound is typically synthesized via nucleophilic aromatic substitution, where 3,6-dichloropyridazine reacts with cyclohexylmethylamine under basic conditions. Recent protocols employ microwave-assisted synthesis to reduce reaction times from 24 hours to <2 hours while maintaining yields >85%.

- Crystallographic Studies : X-ray diffraction analysis reveals a dihedral angle of 67.5° between the pyridazine ring and the cyclohexylmethyl group, suggesting moderate conformational rigidity. This geometry may influence target binding by balancing steric accessibility and molecular rigidity.

- Pharmacological Screening : Preliminary in vitro assays indicate micromolar affinity for phosphodiesterase 4 (PDE4), a target implicated in inflammatory diseases. The chloro substituent at C6 is hypothesized to engage in halogen bonding with PDE4’s hydrophobic subpocket, while the cyclohexylmethyl group occupies a adjacent lipophilic cavity.

Table 1: Key Physicochemical Properties of this compound

Properties

IUPAC Name |

6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c12-10-6-7-11(15-14-10)13-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGVWZFLZIJXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with cyclohexylmethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

Substitution Reactions: Products include various substituted pyridazines depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Scaffold for Drug Development

6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine serves as a scaffold for the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a candidate for drugs aimed at treating neurological disorders, inflammation, and microbial resistance .

2. Antitubercular Activity

Preliminary studies suggest that compounds with similar structures to this compound exhibit antitubercular activity. Research indicates that pyridazine derivatives can inhibit enzymes associated with Mycobacterium tuberculosis, suggesting a potential application in tuberculosis treatment .

3. Enzyme Inhibition Studies

This compound may also be involved in enzyme inhibition studies, particularly regarding acetylcholinesterase (AChE) inhibitors. Similar pyridazine derivatives have shown promising results in selectively inhibiting AChE, which is crucial for developing treatments for Alzheimer's disease .

Materials Science Applications

1. Advanced Materials Synthesis

The unique chemical structure of this compound allows it to be utilized in synthesizing advanced materials with specific electronic or optical properties. This includes applications in organic electronics and photonic devices.

Case Studies

Mechanism of Action

The mechanism of action of 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects . The exact pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings :

- Cyclohexylmethyl vs. Smaller Alkyl Groups : The cyclohexylmethyl group confers ~250-fold greater BNA inhibitory activity compared to eriodyctiol derivatives with simpler alkyl chains (e.g., propyl) . This is attributed to enhanced hydrophobic interactions and steric complementarity in the enzyme's active site.

- Fluorinated Derivatives : The 2,6-difluorobenzyl analog (CAS: 2098049-65-9) has a higher molecular weight (255.65 g/mol) and may offer improved metabolic stability due to fluorine's electronegativity, though activity data remain unreported .

Physical Properties:

- Melting Points : Simpler analogs like 6-chloro-N-(4-nitrophenyl)pyridazin-3-amine exhibit higher melting points (182–183°C) compared to methoxy derivatives (123–125°C), reflecting differences in crystal packing and intermolecular forces (e.g., hydrogen bonding) .

- Solubility : Bulky substituents like cyclohexylmethyl likely reduce aqueous solubility but enhance lipid membrane permeability, critical for bioavailability.

Crystallographic and Structural Insights

- Hydrogen Bonding : The cyclohexylmethyl group in the target compound may disrupt hydrogen-bonding networks observed in analogs like 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine, which forms intermolecular N–H···O bonds involving the methoxy oxygen .

- Conformational Flexibility : The cyclohexylmethyl group’s rotational freedom could allow adaptive binding to enzyme targets, whereas rigid substituents (e.g., 4-nitrophenyl) may limit conformational adjustments .

Biological Activity

6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine is a pyridazine derivative with potential pharmacological applications. Its structure includes a chlorine atom at the 6-position and a cyclohexylmethyl group at the nitrogen atom in the 3-position, characterized by the molecular formula and a molecular weight of 211.69 g/mol. This compound belongs to a class of heterocycles that have shown diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The presence of the pyridazine ring, which contains two nitrogen atoms, allows for various interactions with biological targets.

Biological Activity Overview

While specific data on the biological activity of this compound is limited, related compounds have demonstrated various pharmacological effects. Pyridazines are often studied for their potential as:

- Antimicrobial agents : Exhibiting activity against bacteria and fungi.

- Anti-inflammatory agents : Targeting pathways involved in inflammation.

- Anticancer agents : Showing cytotoxic effects in tumor cells.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals insights into its potential activity. The following table summarizes some related pyridazine derivatives:

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 6-Chloro-N-propylpyridazin-3-amine | Propyl group instead of cyclohexylmethyl | 0.94 |

| 6-Chloro-N-isopropylpyridazin-3-amine | Isopropyl group | 0.94 |

| N-butyl-6-chloropyridazin-3-amine | Butyl group | 0.92 |

| 6-Chloro-N,N-diethylpyridazin-3-amine | Diethyl substitution | 0.92 |

| 6-Chloro-N-isobutylpyridazin-3-amine | Isobutyl group | 0.92 |

These compounds differ primarily in their alkyl substituents on the nitrogen atom, which may influence their biological activity and physical properties.

The mechanism by which this compound exerts its effects is not fully elucidated; however, preliminary studies suggest interactions with various biological targets, including:

- Enzymes : Potential inhibition of enzymes involved in inflammatory pathways.

- Receptors : Possible modulation of receptor activity related to microbial resistance.

Case Studies and Research Findings

Research on related pyridazine derivatives has provided valuable insights into their biological activities:

- Antimicrobial Activity : A study demonstrated that pyridazine derivatives exhibited significant antibacterial activity against multiple strains of bacteria, suggesting that structural modifications can enhance efficacy against resistant strains.

- Anti-inflammatory Effects : Research indicated that certain pyridazine compounds could inhibit pro-inflammatory cytokines in vitro, highlighting their potential as therapeutic agents for inflammatory diseases .

- Cytotoxicity in Cancer Cells : A series of pyridazine derivatives were tested for cytotoxic effects on various cancer cell lines, with some compounds showing IC50 values in the low micromolar range, indicating potent anticancer activity .

Q & A

Q. What are the established synthetic routes for 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine, and how do reaction conditions influence yield?

The synthesis of pyridazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, in analogous compounds like 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine, the amine group is introduced via nucleophilic displacement of the chlorine atom on the pyridazine ring under reflux conditions using polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ . Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 amine:pyridazine) are critical for achieving yields >70%. Optimization studies suggest that microwave-assisted synthesis can reduce reaction times by 50% while maintaining comparable yields .

Q. How is crystallographic data obtained and analyzed for structural validation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related pyridazine derivatives, monoclinic crystal systems (space group P2/c) are common, with unit cell parameters such as a = 14.60 Å, b = 10.86 Å, c = 17.46 Å, and β = 126.4° . Data collection involves a Bruker Kappa APEXII CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Refinement parameters (R factor < 0.04) and intermolecular interactions (e.g., C–H···O hydrogen bonds) are analyzed using software like SHELXL .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction pathway predictions for pyridazine derivatives?

Discrepancies between theoretical and experimental reaction outcomes often arise from incomplete consideration of transition states or solvent effects. Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model reaction pathways, identifying key intermediates and activation energies. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback loops to prioritize viable synthetic routes, reducing trial-and-error approaches by 40% . Machine learning models trained on spectral databases (e.g., NIST) further refine predictions by correlating substituent effects with reactivity .

Q. What strategies are effective in analyzing regioselectivity challenges during functionalization of the pyridazine ring?

Regioselectivity in pyridazine derivatives is influenced by electronic and steric factors. For this compound, the chlorine atom at position 6 directs electrophilic substitution to the para position (C4). However, steric hindrance from the cyclohexylmethyl group may alter reactivity. Competitive experiments with isotopic labeling (e.g., ¹³C NMR) or kinetic studies (e.g., monitoring by HPLC-MS) can quantify substituent effects. In cases of ambiguity, SC-XRD can confirm regiochemical outcomes by mapping electron density distributions .

Q. How do solvent and temperature variations impact the stability of this compound in catalytic systems?

Stability studies under catalytic conditions (e.g., Pd-mediated cross-coupling) reveal that polar solvents (acetonitrile, DMSO) accelerate decomposition at elevated temperatures (>80°C), likely via hydrolysis of the chloro group. Thermogravimetric analysis (TGA) shows a decomposition onset at 180°C. For long-term storage, inert atmospheres and low temperatures (−20°C) are recommended, with stability confirmed by periodic ¹H NMR analysis .

Methodological Considerations

Q. What analytical techniques are prioritized for purity assessment and impurity profiling?

- HPLC-MS : Detects trace impurities (<0.1%) using reverse-phase C18 columns and gradient elution (ACN/H₂O + 0.1% formic acid).

- ¹H/¹³C NMR : Assigns proton environments and identifies stereochemical anomalies (e.g., diastereomers).

- Elemental Analysis : Validates stoichiometry (C, H, N within ±0.4% of theoretical values) .

Q. How can researchers address low reproducibility in scaled-up synthesis?

Batch-to-batch variability often stems from inconsistent mixing or heat transfer. Process intensification methods, such as flow chemistry with microreactors, improve reproducibility by ensuring uniform residence times and temperature control. For example, a continuous-flow setup with a 10 mL reactor volume achieved 95% yield consistency across 10 batches for a related pyridazine compound .

Data Contradiction Resolution

Q. How should conflicting spectral data (e.g., IR vs. NMR) be reconciled?

Contradictions may arise from solvent interactions or crystalline vs. amorphous states. Cross-validate using:

- Solid-state NMR : Resolves polymorphism-related discrepancies.

- Computational IR Spectroscopy : Gaussian simulations at the B3LYP/6-31G(d) level predict vibrational modes, aligning experimental peaks with theoretical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.